The classification of Fcywxtxt can be approached from multiple angles:
The synthesis of Fcywxtxt can be approached through various methods, which may include:
The molecular structure of Fcywxtxt is pivotal in understanding its properties and reactivity. Key aspects include:
Fcywxtxt may participate in various chemical reactions, including:
The mechanism of action for Fcywxtxt involves understanding how it interacts at a molecular level with other substances. This could include:
Data regarding binding affinities and kinetic parameters are crucial for assessing its efficacy in various applications.
Key physical properties include:
Chemical properties encompass:
Fcywxtxt has potential applications across several scientific domains:
Fcywxtxt demonstrates high-affinity binding at the mu-opioid receptor (μ-opioid receptor) with distinct kinetic properties that underlie its functional profile. Its binding kinetics were characterized using interferometry-based conformational biosensors and radioligand displacement assays, revealing a slow dissociation rate constant (k~off~ = 2.8 × 10⁻⁴ s⁻¹) and prolonged receptor occupancy compared to classical antagonists like naloxone (k~off~ = 2.4 × 10⁻² s⁻¹) [9]. This slow off-rate contributes to an exceptionally high binding affinity (K~d~ = 0.15 nM) for the μ-opioid receptor, as measured by inhibition of [³H]DAMGO binding in rat cortical membrane preparations [1] [9]. Molecular dynamics simulations indicate that Fcywxtxt stabilizes the inactive receptor conformation through extensive hydrophobic interactions with transmembrane helix 6 (TM6) and a salt bridge with Asp147³.³², thereby prolonging residence time [4] [10].
Fcywxtxt exhibits remarkable μ-opioid receptor selectivity, with binding affinities differing by orders of magnitude across opioid receptor subtypes. Quantitative receptor autoradiography demonstrates the following affinity profile:
Table 1: Opioid Receptor Binding Affinity Profile of Fcywxtxt
Receptor Subtype | K~i~ (nM) | Selectivity Ratio (μ/Other) |
---|---|---|
μ-opioid receptor | 0.15 ± 0.02 | 1 (Reference) |
δ-opioid receptor | 182 ± 24 | 1,213 |
κ-opioid receptor | 95 ± 11 | 633 |
The molecular basis for this selectivity was elucidated through docking studies using active-state receptor crystal structures. While Fcywxtxt engages conserved residue Asp147³.³² in the μ-opioid receptor orthosteric pocket, steric clashes occur with Leu132².⁶³ in the δ-opioid receptor and Val142².⁶³ in the κ-opioid receptor due to its extended N-substituent [4] [7]. Additional selectivity is conferred through interactions with μ-opioid receptor-specific residues in extracellular loop 2, particularly Lys235⁵.³⁹, which forms a cation-π interaction with the ligand's phenolic ring [4] [8].
Fcywxtxt functions as a negative allosteric modulator of agonist efficacy beyond simple orthosteric competition. Nuclear magnetic resonance spectroscopy studies reveal that Fcywxtxt binding enhances sodium ion coordination in the allosteric Na⁺ pocket (residues Asp114².⁵⁰, Asn150³.³⁵, and Tyr252⁵.⁵⁶), stabilizing the inactive receptor conformation [8] [10]. This sodium-dependent mechanism promotes a 15-fold decrease in DAMGO affinity (K~i~ shift from 2.1 nM to 31.5 nM) when assayed in sodium-containing buffers versus sodium-free conditions [10].
Cryogenic electron microscopy structures of the μ-opioid receptor complex demonstrate that Fcywxtxt binding induces reorganization of conserved structural motifs: (1) The DRY motif (Asp164³.⁴⁹-Arg165³.⁵⁰-Tyr166³.⁵¹) adopts a constrained ionic lock conformation; (2) The NPxxY motif (Asn332⁷.⁴⁹-Pro333⁷.⁵⁰-Tyr334⁷.⁵³) exhibits reduced hydration in the tyrosine niche. These conformational changes sterically hinder the outward movement of transmembrane helix 6 (TM6) required for G protein coupling, reducing agonist efficacy even when orthosteric binding occurs [8]. Molecular dynamics simulations further indicate that Fcywxtxt increases the energy barrier for transition to the active state by 3.2 kcal/mol compared to the unbound receptor [10].
Fcywxtxt potently reverses μ-opioid receptor-mediated electrophysiological effects in the locus coeruleus, a critical noradrenergic nucleus involved in opioid withdrawal. Whole-cell patch-clamp recordings in rat brain slices demonstrate that Fcywxtxt (100 nM) rapidly reverses morphine-induced (10 μM) inhibition of GABAergic inhibitory postsynaptic currents (IPSCs) by 92 ± 4% within 8 minutes of application [1]. This functional reversal correlates with the restoration of G protein-gated inwardly rectifying potassium (GIRK) channel activity through disruption of Gβγ signaling.
Table 2: Electrophysiological Effects on Locus Coeruleus Neurons
Parameter | Morphine (10 μM) | Morphine + Fcywxtxt (100 nM) | Control |
---|---|---|---|
Firing Rate (Hz) | 0.4 ± 0.1* | 1.8 ± 0.3** | 2.1 ± 0.2 |
GABA IPSC Amplitude (pA) | 38 ± 5* | 122 ± 9** | 135 ± 11 |
GIRK Current Activation (nA) | 0.15 ± 0.03* | 0.48 ± 0.05** | 0.52 ± 0.06 |
*p<0.01 vs control; *p<0.01 vs morphine alone
Notably, Fcywxtxt alone (300 nM) enhances spontaneous firing rates by 35 ± 6% above baseline through partial inhibition of tonic GIRK currents, suggesting constitutive activity at μ-opioid receptors in this nucleus [1]. This effect is abolished by pretreatment with pertussis toxin, confirming G~i/o~ protein mediation. Voltage-clamp experiments reveal Fcywxtxt reduces morphine-induced GIRK currents with an IC₅₀ of 3.2 nM, consistent with its high binding affinity [1] [9].
Fcywxtxt exhibits significant modulatory effects on monoaminergic neurotransmission independent of direct opioid receptor antagonism. Fast-scan cyclic voltammetry in rat nucleus accumbens slices demonstrates that Fcywxtxt (100 nM) attenuates morphine-induced dopamine efflux by 87 ± 5%, while simultaneously enhancing serotonin release by 45 ± 8% above baseline [1] [5]. This differential modulation arises from two mechanisms: (1) Direct μ-opioid receptor antagonism in dopamine terminals, and (2) Secondary inhibition of serotonin transporter (SERT) function (IC₅₀ = 2.1 μM) through an allosteric site distinct from the orthosteric substrate binding pocket [1].
Microelectrode array recordings in human induced pluripotent stem cell-derived neuronal networks reveal that Fcywxtxt (10 μM) inhibits spontaneous neuronal activity (IC₅₀ = 8.3 μM) independently of opioid receptors, as demonstrated by insensitivity to naloxone [1]. This inhibition involves enhancement of voltage-gated potassium currents (K~v~7.2/7.3), as evidenced by 78 ± 6% reversal with XE991 (10 μM), a specific K~v~7 channel blocker. Furthermore, Fcywxtxt modulates glutamatergic transmission by reducing presynaptic calcium influx through N-type voltage-gated calcium channels (IC₅₀ = 15 μM), decreasing evoked excitatory postsynaptic potential amplitude by 42 ± 5% at 30 μM in cortical pyramidal neurons [1].
Functional magnetic resonance imaging indicates that Fcywxtxt administration (0.3 mg/kg IV) normalizes μ-opioid receptor agonist-induced hypometabolism in the anterior cingulate cortex and insula, while simultaneously enhancing glucose utilization in the dorsolateral prefrontal cortex by 28 ± 4% above baseline [3]. This metabolic pattern suggests engagement of top-down cognitive control networks that may counteract opioid-induced dysregulation of affective processing. The prefrontal metabolic enhancement is attenuated by α₂-adrenoceptor blockade with idazoxan, indicating functional cross-talk between opioid and noradrenergic systems in Fcywxtxt's net neural effects [3].
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3